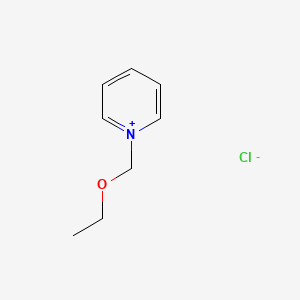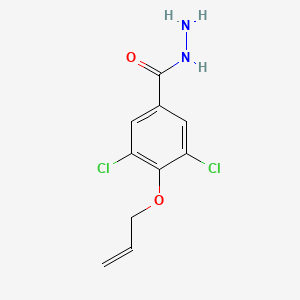
1-Hexadecyl-1,1-dimethylhydrazin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexadecyl-1,1-dimethylhydrazin-1-ium perchlorate is a chemical compound that belongs to the class of hydrazinium salts It is characterized by a long hexadecyl chain attached to a dimethylhydrazinium ion, paired with a perchlorate anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexadecyl-1,1-dimethylhydrazin-1-ium perchlorate typically involves the reaction of hexadecylamine with dimethylhydrazine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting hydrazinium salt is then treated with perchloric acid to yield the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is purified through crystallization or other suitable methods to obtain the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-Hexadecyl-1,1-dimethylhydrazin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hexadecyl chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of hexadecyl oxides and dimethylhydrazine oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hexadecyl derivatives.
Applications De Recherche Scientifique
1-Hexadecyl-1,1-dimethylhydrazin-1-ium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Hexadecyl-1,1-dimethylhydrazin-1-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The long hexadecyl chain allows it to integrate into lipid membranes, affecting membrane fluidity and function. The dimethylhydrazinium ion can interact with nucleophiles and electrophiles, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hexadecyl-3-methylimidazolium bromide: Another hydrazinium salt with a similar long-chain structure.
Hexadecyltrimethylammonium bromide: A quaternary ammonium compound with a hexadecyl chain.
Uniqueness
1-Hexadecyl-1,1-dimethylhydrazin-1-ium perchlorate is unique due to its specific combination of a hydrazinium ion with a long hexadecyl chain and a perchlorate anion. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
14866-46-7 |
|---|---|
Formule moléculaire |
C18H41ClN2O4 |
Poids moléculaire |
385.0 g/mol |
Nom IUPAC |
amino-hexadecyl-dimethylazanium;perchlorate |
InChI |
InChI=1S/C18H41N2.ClHO4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(2,3)19;2-1(3,4)5/h4-19H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
CZIWCAFUNRPRQP-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](C)(C)N.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


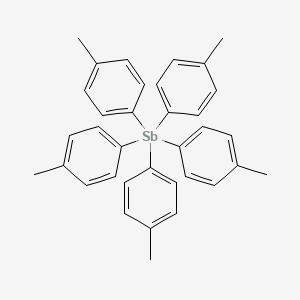
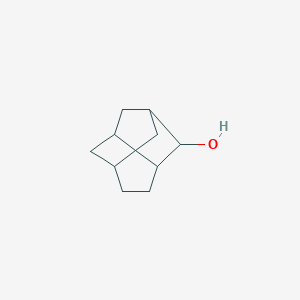
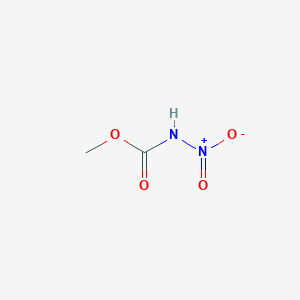

![Phenol, 2-[(dimethylamino)methyl]-6-methyl-](/img/structure/B14707809.png)
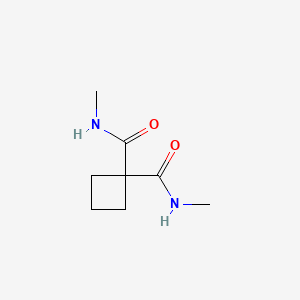

![Spiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14707829.png)

![2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14707841.png)

